molecular formula C28H26FN5OS B2583183 N-(4-butylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946359-61-1

N-(4-butylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2583183
CAS No.: 946359-61-1
M. Wt: 499.61
InChI Key: RQRNJYYYGFILSF-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a thioacetamide side chain linked to a 4-butylphenyl group. This compound has been studied primarily for its role as an antagonist of insect odorant receptor co-receptors (Orco), which are critical for olfactory signaling in insects . Its structure-activity relationship (SAR) highlights the importance of the indole and fluorophenyl substituents in modulating potency and selectivity against Orco channels .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5OS/c1-2-3-6-19-9-13-21(14-10-19)31-26(35)18-36-28-33-32-27(34(28)22-15-11-20(29)12-16-22)24-17-30-25-8-5-4-7-23(24)25/h4-5,7-17,30H,2-3,6,18H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNJYYYGFILSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H24FN3OS
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including compounds similar to this compound. These compounds have shown promising results against various cancer cell lines.

Key Findings:

  • IC50 Values : Compounds within this class have demonstrated IC50 values ranging from 3 to 20 µM against different cancer types, indicating significant cytotoxicity .
  • Mechanism of Action : The mechanism often involves the inhibition of pathways related to angiogenesis and cancer cell signaling. For instance, certain derivatives have been shown to induce apoptosis in leukemia cells with IC50 values as low as 1.50 µM .
Compound TypeCancer TypeIC50 (µM)
Thiourea DerivativeBreast Cancer7 - 20
Indole DerivativeLeukemia1.50
Aromatic ThioureaLung Cancer<20

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound class are also noteworthy. Thiourea derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Research Insights:

  • Inhibition Rates : Some compounds exhibited inhibition rates greater than 70% for TNF-alpha at concentrations as low as 10 µg/mL .
CompoundCytokine TargetInhibition Rate (%)
Thiourea DerivativeTNF-alpha78
Thiourea DerivativeIL-689

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies.

Findings Include:

  • Broad-Spectrum Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<50 µg/mL
Escherichia coli<100 µg/mL

Case Studies

Several case studies emphasize the biological activity of thiourea derivatives:

  • Study on Anticancer Effects :
    • A study evaluated the effects of a series of thiourea derivatives on breast cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis.
  • Anti-inflammatory Study :
    • Another study focused on the anti-inflammatory effects of these compounds in vitro. The results indicated a substantial decrease in pro-inflammatory cytokine production in treated cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-butylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide with analogous triazole-thioacetamide derivatives, emphasizing structural variations, biological activities, and physicochemical properties.

Compound Name Substituents Molecular Weight Biological Activity Key Findings Reference
Target Compound 4-(4-fluorophenyl), 5-(1H-indol-3-yl), N-(4-butylphenyl) 488.56 g/mol Orco antagonist Potent inhibition of Orco in hawkmoths and other insects; IC₅₀ in nM range
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl), N-(4-butylphenyl) 438.54 g/mol Orco antagonist Lower potency than target compound; species-dependent efficacy
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl), N-(4-ethylphenyl) 410.50 g/mol Orco agonist Activates Orco channels; EC₅₀ ~3 μM in Drosophila
9c (2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide) 4,5-bis(4-fluorophenyl), N-(4-bromophenyl) 542.40 g/mol Anticandidal activity Moderate activity against Candida albicans (MIC = 32 μg/mL)
9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) 4-(4-fluorophenyl), 5-phenyl, N-(4-fluorophenyl) 463.50 g/mol Enzyme inhibition (α-glucosidase) IC₅₀ = 12.3 μM; superior to acarbose
442641-49-8 (2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide) 4-allyl, 5-(furan-2-yl), N-(4-fluorophenyl) 358.39 g/mol Undisclosed Structural analog with potential antifungal properties

Detailed Research Findings

Structural Modifications and Activity Trends

Substituent Effects on Orco Activity :

  • The 1H-indol-3-yl group in the target compound enhances Orco antagonism compared to pyridinyl (OLC15) or phenyl (9e) substituents, likely due to π-π stacking with receptor residues .
  • 4-Butylphenyl vs. 4-ethylphenyl : The longer alkyl chain in the target compound improves lipophilicity and membrane permeability, contributing to higher potency .

Fluorine Substituents :

  • Fluorine at the phenyl ring (e.g., 4-fluorophenyl in the target compound and 9e) increases metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

Biological Activity Diversification :

  • Compounds like 9c and 9e demonstrate that triazole-thioacetamides can target diverse pathways (e.g., antifungal, enzyme inhibition), highlighting the scaffold’s versatility .

Physicochemical Properties

  • Melting Points : The target compound’s melting point (>200°C) is higher than analogs like 9e (220.1°C) and 9c (219.3°C), correlating with its crystalline stability .
  • Solubility : The 4-butylphenyl group reduces aqueous solubility compared to smaller alkyl chains (e.g., VUAA1), necessitating formulation optimization for in vivo studies .

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